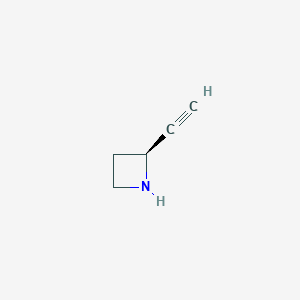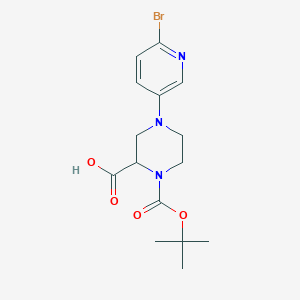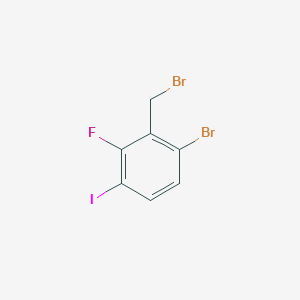
5-Fluoro-1-(piperazin-1-yl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1-(piperazin-1-yl)isoquinoline is a chemical compound with the molecular formula C13H14FN3 It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with fluorinated reagents and piperazine. The specific synthetic route and reaction conditions can vary, but a common method involves the following steps:
Starting Material: Isoquinoline derivative.
Fluorination: Introduction of a fluorine atom at the desired position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Introduction: Reaction with piperazine under suitable conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
5-Fluoro-1-(piperazin-1-yl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
5-Fluoro-1-(piperazin-1-yl)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Fluoro-1-(piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(Piperazin-1-yl)isoquinoline: Lacks the fluorine atom, leading to different chemical and biological properties.
5-Chloro-1-(piperazin-1-yl)isoquinoline:
5-Bromo-1-(piperazin-1-yl)isoquinoline: Contains a bromine atom, which can affect its chemical behavior and biological activity.
Uniqueness
5-Fluoro-1-(piperazin-1-yl)isoquinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly interesting for drug development and other applications.
属性
分子式 |
C13H14FN3 |
|---|---|
分子量 |
231.27 g/mol |
IUPAC 名称 |
5-fluoro-1-piperazin-1-ylisoquinoline |
InChI |
InChI=1S/C13H14FN3/c14-12-3-1-2-11-10(12)4-5-16-13(11)17-8-6-15-7-9-17/h1-5,15H,6-9H2 |
InChI 键 |
YIQKLDAEQFNSOR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


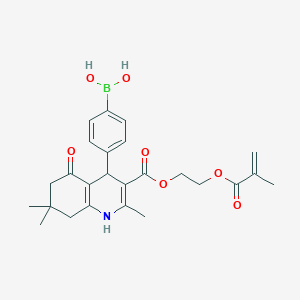
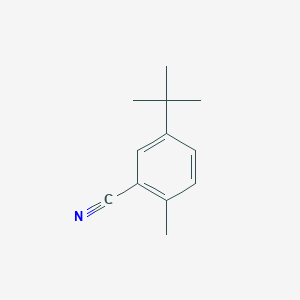
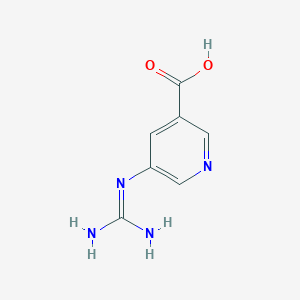
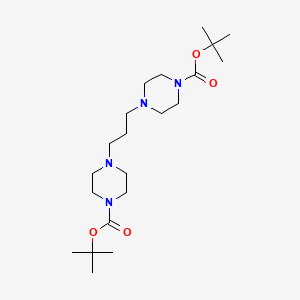
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)

